molecular formula C24H24N4O2 B2689707 1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide CAS No. 1207056-46-9

1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B2689707
CAS No.: 1207056-46-9
M. Wt: 400.482
InChI Key: PEUSQUSYFRPSRJ-UHFFFAOYSA-N
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Description

1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring, a piperidine ring, and an ethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Coupling Reactions: The final step involves coupling the quinoline derivative with the piperidine derivative and the ethoxyphenyl group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-cyanoquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-cyanoquinolin-4-yl)-N-(4-hydroxyphenyl)piperidine-4-carboxamide: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.

Biological Activity

1-(3-Cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. Its structural components suggest a multifaceted interaction profile, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C_{19}H_{20}N_{2}O_{2}
  • Molecular Weight : 312.38 g/mol

The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The presence of the cyano group and the quinoline moiety suggests potential inhibition of protein tyrosine kinases (PTKs), which are often implicated in cancer progression and other diseases. The piperidine structure may enhance its binding affinity to target proteins.

Anticancer Activity

Research indicates that compounds similar to this compound have shown promise as anti-cancer agents. For instance, derivatives of cyanoquinoline have been reported to inhibit the growth of various cancer cell lines by targeting PTKs, thereby disrupting signaling pathways essential for tumor growth .

Neurological Effects

The compound's potential as a neurological agent stems from its ability to interact with muscarinic receptors, particularly M4 receptors. This interaction can modulate neurotransmitter release and may provide therapeutic effects in conditions like schizophrenia or Alzheimer's disease .

Research Findings

Study ReferenceBiological ActivityKey Findings
AnticancerInhibition of PTKs; effective against several cancer cell lines.
NeurologicalInteraction with M4 muscarinic receptors; potential for treating neurological disorders.
Enzyme InhibitionDemonstrated inhibitory effects on kinases related to cancer proliferation.

Case Studies

  • Antitumor Efficacy : A study evaluated the anticancer properties of related cyanoquinoline derivatives, demonstrating significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Neurological Assessment : In preclinical models, compounds with similar structures were tested for their effects on cognitive functions in rodent models of Alzheimer's disease, showing improvements in memory retention and reduced neuroinflammation.

Properties

IUPAC Name

1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-2-30-20-9-7-19(8-10-20)27-24(29)17-11-13-28(14-12-17)23-18(15-25)16-26-22-6-4-3-5-21(22)23/h3-10,16-17H,2,11-14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUSQUSYFRPSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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